

Application Notes and Protocols for In Vitro Characterization of Ripk1-IN-28

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Compound of Interest		
Compound Name:	Ripk1-IN-28	
Cat. No.:	B15584407	Get Quote

Audience: Researchers, scientists, and drug development professionals.

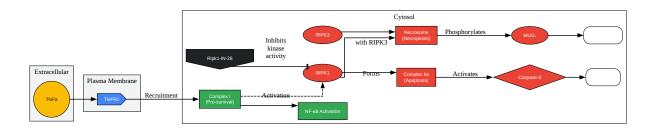
Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a promising therapeutic target.[1][3] **Ripk1-IN-28** is a small molecule inhibitor of RIPK1 kinase activity. These application notes provide detailed protocols for the in vitro characterization of **Ripk1-IN-28**, including a biochemical kinase assay and a cellular thermal shift assay (CETSA) for target engagement.

RIPK1 Signaling Pathway

Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I), where it can initiate pro-survival signals through the NF-κB pathway.[1][4] Alternatively, under certain conditions, RIPK1 can form a cytosolic complex (Complex II) with FADD and caspase-8 to induce apoptosis, or a complex with RIPK3 and MLKL (the necrosome) to trigger necroptosis.[5] The kinase activity of RIPK1 is indispensable for its role in mediating necroptosis.[2]





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Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Data Presentation

The inhibitory activity of **Ripk1-IN-28** and other reference compounds can be quantified and compared using IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.



Compoun d	Target	Assay Type	IC50 (nM)	Referenc e Compoun d	EC50 (nM) - Cell- Based Necropto sis Assay	Referenc e
Ripk1-IN- 28	RIPK1 Kinase	Biochemic al	TBD	Necrostatin -1s	~1100 (CETSA ITDRF)	[6]
RIPA-56	RIPK1 Kinase	Biochemic al	13	PK68	14-22 (Human and mouse cells)	[2][7]
PK68	RIPK1 Kinase	Biochemic al	90	Compound 70	17-30 (Human and mouse cells)	[2][8]
GNE684	RIPK1 Kinase	Biochemic al (Ki)	21 (human)	GSK'074	10 (Human and mouse cells)	[7]

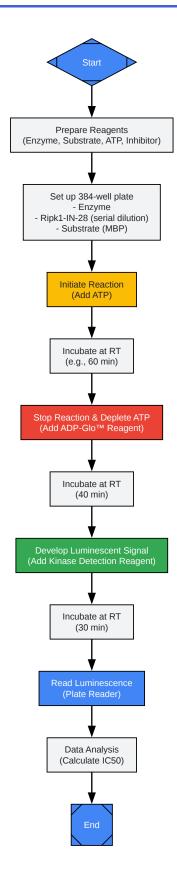
Note: TBD (To Be Determined) indicates that the value for **Ripk1-IN-28** needs to be experimentally determined.

Experimental Protocols RIPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the kinase activity of purified RIPK1 by quantifying the amount of ADP produced.[9] [10]

Experimental Workflow:





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Caption: Workflow for the RIPK1 biochemical kinase assay using ADP-Glo™ technology.



Materials:

- Active recombinant human RIPK1 enzyme[9]
- Myelin Basic Protein (MBP) substrate[9][10]
- ATP solution
- Ripk1-IN-28 (or other inhibitors)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/ml BSA, 50 μM DTT)[9][11]
- ADP-Glo™ Kinase Assay Kit (Promega)[9]
- 384-well white plates
- Plate reader with luminescence detection capabilities

Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare a serial dilution of Ripk1-IN-28 in the kinase assay buffer.
 - Prepare the RIPK1 enzyme and MBP substrate to the desired working concentrations in kinase assay buffer.[9] The optimal enzyme concentration should be determined empirically.
- Assay Plate Setup:
 - \circ Add 5 μ L of the **Ripk1-IN-28** serial dilutions or vehicle (DMSO control) to the wells of a 384-well plate.
 - Add 5 μL of the RIPK1 enzyme solution to each well.



 Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[11]

Kinase Reaction:

- Initiate the kinase reaction by adding 10 μL of a solution containing the MBP substrate and ATP. The final ATP concentration should be close to its Km value for RIPK1, if known, or at a standard concentration (e.g., 50 μM).[11]
- Incubate the plate at room temperature for 60 minutes.[11]
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.[9]
 - Incubate the plate at room temperature for 40 minutes.
 - Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
 - Incubate the plate at room temperature for 30 minutes.[9]
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context.[6][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.



Procedure (based on Western Blot detection):

- Cell Culture and Treatment:
 - Culture a suitable human cell line (e.g., HT-29 or Jurkat) to a sufficient density.[6][13]
 - Treat the cells with various concentrations of Ripk1-IN-28 or vehicle (DMSO) for 1 hour at 37°C.[13]
- Heat Shock:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 37°C to 61°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6][13]
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., NP-40 lysis buffer).[13]
 - Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[13]
 - Collect the supernatant and determine the protein concentration.
- Western Blot Analysis:
 - Normalize the protein concentrations of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for RIPK1, followed by a suitable HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescence substrate.
- Data Analysis:
 - Quantify the band intensities for RIPK1 at each temperature and inhibitor concentration.



- Melt Curve: For each inhibitor concentration, plot the relative amount of soluble RIPK1 as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the inhibitor indicates target engagement.
- Isothermal Dose-Response (ITDRF): Plot the amount of soluble RIPK1 at a single,
 optimized temperature (e.g., 47°C) against the inhibitor concentration.[6] Fit the data to a dose-response curve to determine the EC50 for target engagement.

Conclusion

The provided protocols for a biochemical kinase assay and a cellular thermal shift assay offer a robust framework for the in vitro characterization of **Ripk1-IN-28**. The kinase assay will determine the direct inhibitory potency of the compound on the isolated enzyme, while CETSA will confirm target engagement in a more physiologically relevant cellular environment. These assays are fundamental for advancing our understanding of the mechanism of action of **Ripk1-IN-28** and for its further development as a potential therapeutic agent.

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